REACTION_CXSMILES
|
[ClH:1].ClC1C=C[C:6]([NH:9][NH:10][CH2:11][C:12]2[CH:13]=[CH:14][C:15]3[N:19]=[N:18][N:17]([CH3:20])[C:16]=3[CH:21]=2)=CC=1.[C:22](O)(=O)[CH3:23].[CH:26](=[NH:28])N>CO>[Cl:1][C:22]1[CH:23]=[CH:16][C:21]([CH:11]([N:10]2[CH:26]=[N:28][CH:6]=[N:9]2)[C:12]2[CH:13]=[CH:14][C:15]3[N:19]=[N:18][N:17]([CH3:20])[C:16]=3[CH:21]=2)=[CH:12][CH:11]=1 |f:0.1,2.3|
|
Name
|
intermediate 4-a
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(C=C1)NNCC=1C=CC2=C(N(N=N2)C)C1
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(N)=N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
CUSTOM
|
Details
|
the reaction mixture crystallized
|
Type
|
ADDITION
|
Details
|
there were added 30 ml of water
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour the precipitate
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C
|
Type
|
ADDITION
|
Details
|
The product was diluted with 11.8 ml of 2-propanol
|
Type
|
ADDITION
|
Details
|
the whole was treated with active charcoal for 15 min.
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
FILTRATION
|
Details
|
The charcoal was filtered off while hot and
|
Type
|
WASH
|
Details
|
washed with 2-propanol
|
Type
|
CUSTOM
|
Details
|
The product was crystallized
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C.
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C=1C=CC2=C(N(N=N2)C)C1)N1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 131.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |